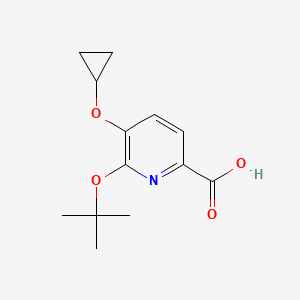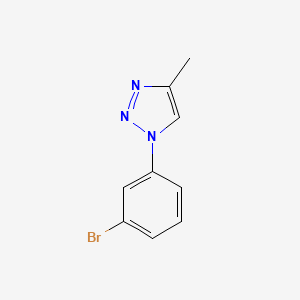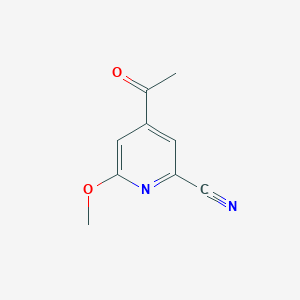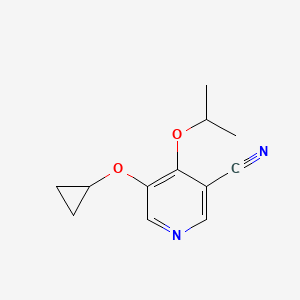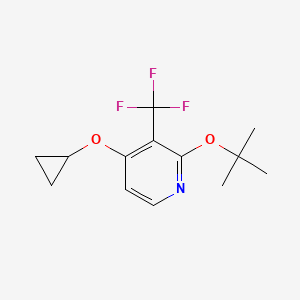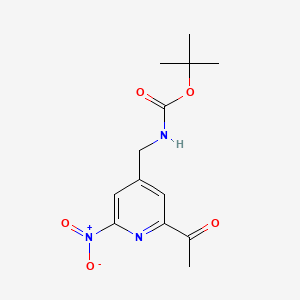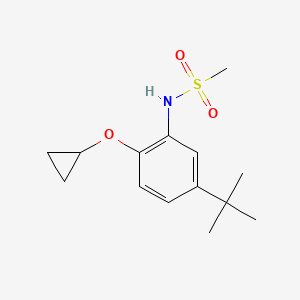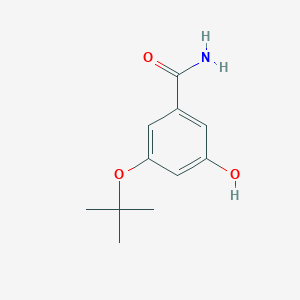
5-Cyclopropoxy-2-(dimethylamino)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(dimethylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a nicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylamino)nicotinamide typically involves the reaction of nicotinamide derivatives with cyclopropyl and dimethylamino groups under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(dimethylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar aprotic solvents like DMF or DCM.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
5-Cyclopropoxy-2-(dimethylamino)nicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to influence cellular processes by modulating enzyme activity and affecting signal transduction pathways. It may act as an inhibitor or activator of certain enzymes, leading to changes in cellular metabolism and function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in redox reactions and energy production .
Comparison with Similar Compounds
5-Cyclopropoxy-2-(dimethylamino)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler analog without the cyclopropoxy and dimethylamino groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinamide backbone.
Dimethylaminopyridine (DMAP): Contains the dimethylamino group but has a pyridine ring instead of the nicotinamide structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(dimethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11-9(10(12)15)5-8(6-13-11)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,15) |
InChI Key |
RMHISBQQXSNJTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




